molecular formula C7H5NO4 B561857 (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid CAS No. 1189695-39-3

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Cat. No.: B561857
CAS No.: 1189695-39-3
M. Wt: 174.066
InChI Key: LVPMIMZXDYBCDF-BNUYUSEDSA-N
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Description

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid, where the carbon atoms in the pyridine ring are replaced with the carbon-13 isotope. This compound is part of the pyridinedicarboxylic acid family, which are dicarboxylic derivatives of pyridine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,5-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of pyridine-2,5-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the hydrolysis of diethyl 4-hydroxypyridine-2,5-dicarboxylate, followed by oxidation .

Industrial Production Methods

Industrial production of pyridine-2,5-dicarboxylic acid typically involves the catalytic oxidation of pyridine derivatives. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) in the presence of air or oxygen at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Pyridine-2,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acid isomers:

Pyridine-2,5-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and applications in various fields .

Biological Activity

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring with two carboxylic acid groups located at positions 2 and 5. The incorporation of carbon isotopes enhances its utility in metabolic studies and tracking within biological systems.

Antiproliferative Activity

Recent studies have focused on the antiproliferative properties of coordination complexes formed with pyridine-2,5-dicarboxylic acid. For example, complexes containing manganese and zinc have shown significant antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The mechanism of action appears to involve the formation of chelate rings that enhance the stability and efficacy of these complexes in biological settings .

Table 1: Antiproliferative Effects of Coordination Complexes

ComplexCell LineIC50 (µM)
[Mn2(pydco)2(bpy)2(H2O)2]·2H2OMDA-MB-23112.3
[Zn(bpy)(Hpydco)2]HeLa15.7
[Zn(bpy)Cl(Hpydco)]·2H2OHT-2910.5
CisplatinMDA-MB-2319.8

The antiproliferative activity is hypothesized to be linked to the ability of these complexes to interact with cellular components such as DNA and proteins. The presence of π-stacking interactions and hydrogen bonding in the solid-state structures contributes to their stability and biological activity . Additionally, the coordination of metal ions with the carboxylate groups enhances their reactivity towards cellular targets.

Case Studies

  • Study on Metal Complexes : A study investigated the synthesis and characterization of various metal complexes derived from pyridine-2,5-dicarboxylic acid. The results indicated that these complexes exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic application in oncology .
  • Inhibition Studies : Another research explored the inhibition of JMJD5 (a histone demethylase) by derivatives of pyridine-2,4-dicarboxylic acid. This study highlighted the importance of structural modifications in enhancing selectivity and potency against specific biological targets .

Properties

IUPAC Name

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662181
Record name (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.068 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189695-39-3
Record name (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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